XL147

説明

XL147 (SAR245408) is an investigational, orally bioavailable, ATP-competitive inhibitor targeting class I phosphatidylinositol 3-kinases (PI3Ks). It exhibits pan-class I PI3K inhibitory activity with IC50 values of 39 nM (p110α), 36 nM (p110δ), 23 nM (p110γ), and 383 nM (p110β), demonstrating selectivity against mTOR (IC50 > 15,000 nM) and DNA-PK . Preclinically, this compound suppresses PI3K signaling by reducing PIP3 levels and downstream phosphorylation of AKT, S6, and p70S6K, leading to inhibition of tumor cell proliferation, angiogenesis, and apoptosis induction .

In clinical trials, this compound achieved a maximum tolerated dose (MTD) of 600 mg in phase I studies, with common toxicities including skin rash and hyperglycemia . It demonstrated pharmacodynamic activity in tumors and surrogate tissues, with prolonged stable disease observed in non-small cell lung cancer (NSCLC), non-Hodgkin’s lymphoma, and prostate cancer . Combination studies with erlotinib (EGFR inhibitor) and carboplatin/paclitaxel showed synergistic antitumor effects without major pharmacokinetic interactions .

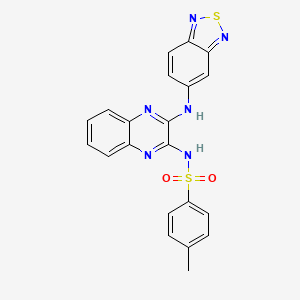

Structure

3D Structure

特性

IUPAC Name |

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMKRQLTIWPEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145779 | |

| Record name | XL 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033110-57-4, 956958-53-5 | |

| Record name | XL 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 956958-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

合成経路と反応条件: XL147の合成には、市販の出発物質から始まる複数のステップが含まれます反応条件は、通常、目的の生成物を得るために、有機溶媒、触媒、特定の温度および圧力条件の使用を含みます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー合成や自動反応モニタリングなどの高度な技術が含まれています。 最終生成物は、医薬品用途に適していることを確認するために、厳格な品質管理が行われます .

化学反応の分析

科学研究への応用

This compoundは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用を備えています。化学では、PI3K経路とその細胞プロセスにおける役割を研究するためのツール化合物として使用されます。 生物学では、PI3K阻害が細胞の成長、増殖、および生存に与える影響を調査するために使用されます.

医学では、this compoundは、乳がん、肺がん、卵巣がん、前立腺がんなど、さまざまな癌の治療薬として有望視されています。 前臨床モデルでは、腫瘍の増殖を抑制し、化学療法薬の効果を高めることが示されています. さらに、this compoundは、自己免疫疾患や炎症性疾患など、PI3Kシグナル伝達の調節不全が関与する他の疾患の治療の可能性についても調査されています.

科学的研究の応用

XL147 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K pathway and its role in cellular processes. In biology, it is employed to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival .

In medicine, this compound has shown promise as a therapeutic agent for various cancers, including breast, lung, ovarian, and prostate cancers. It has been found to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents in preclinical models . Additionally, this compound is being explored for its potential in treating other diseases involving dysregulated PI3K signaling, such as autoimmune disorders and inflammatory diseases .

作用機序

XL147は、クラスI PI3Kの活性を選択的に阻害することで効果を発揮します。これらのキナーゼは、ホスファチジルイノシトール4,5-ビスリン酸をリン酸化して、ホスファチジルイノシトール3,4,5-トリスリン酸を生成し、AKTやmTORなどの下流経路を活性化する重要なシグナル伝達分子です。 PI3K活性を阻害することで、this compoundはこれらのシグナル伝達経路を混乱させ、細胞の成長、増殖、生存を抑制します .

類似化合物との比較

Comparison with Similar PI3K Inhibitors

Mechanism and Selectivity

Key Insights :

- This compound ’s selectivity for class I PI3K (excluding mTOR) reduces off-target toxicity but limits efficacy in mTOR-driven tumors.

- XL765 , a dual PI3K/mTOR inhibitor, shows superior antiproliferative effects in prostate cancer models compared to this compound or rapamycin alone, likely due to broader pathway suppression .

- BKM120 and BEZ235 exhibit broader PI3K inhibition but face challenges with toxicity (e.g., mood alterations for BKM120) .

Preclinical and Clinical Efficacy

Single-Agent Activity :

- This compound: Induces tumor shrinkage in xenografts (e.g., PC-3 prostate, MDA-MB-468 breast) . However, feedback upregulation of HER3 via FoxO transcription factors attenuates its efficacy, necessitating combination therapies .

- XL765 : Achieves enhanced apoptosis in prostate cancer via nuclear accumulation of GSK3β and FoxO-1a, outperforming this compound .

- BKM120 : Shows activity in HER2+ breast cancer but with compensatory ERK activation .

Combination Therapy :

- This compound + Trastuzumab : Synergistically reduces survivin expression and cancer stem cells (CSCs) in HER2+ trastuzumab-resistant models, surpassing single-agent effects .

- This compound + Carboplatin/Paclitaxel : Robust tumor regression in phase I, with partial responses in 42% of patients .

- BEZ235 + Trastuzumab : Similar VEGF suppression to this compound but with higher toxicity .

Pharmacodynamic Feedback and Resistance

A hallmark of PI3K inhibitors, including this compound, is compensatory feedback signaling:

- HER3 Upregulation : this compound induces HER3 mRNA and phosphorylation via FoxO1/FoxO3a activation, partially restoring PI3K/AKT signaling .

- Combination Strategies : Co-targeting HER2 (e.g., with trastuzumab) or AKT (e.g., with lapatinib) enhances this compound’s efficacy by blocking feedback loops .

- Contrast with Other Inhibitors : Dual inhibitors like XL765 and BEZ235 mitigate feedback by concurrently blocking mTOR, but their broader target profiles increase toxicity .

Clinical Development and Limitations

This compound’s Niche : While less potent than newer agents (e.g., 7-azaindole derivatives ), this compound’s favorable pharmacokinetics and combinability with chemotherapy/EGFR inhibitors position it as a versatile option in PI3K-driven tumors.

生物活性

XL147, also known as SAR245408, is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cellular growth, proliferation, and survival. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant clinical findings.

This compound selectively targets class I PI3K isoforms, particularly p110α and p110δ. The compound exhibits ATP-competitive inhibition with IC50 values of 39 nmol/L for p110α and 36 nmol/L for p110δ, while showing lesser potency against p110β (IC50 = 383 nmol/L) . This selective inhibition leads to decreased phosphorylation of downstream effectors such as AKT and mTOR, ultimately inhibiting tumor cell proliferation and promoting apoptosis.

Key Findings on Mechanism:

- Inhibition of Cell Proliferation : this compound has demonstrated dose-dependent inhibition of cell proliferation across various cancer cell lines. For instance, in breast cancer cell lines with constitutive PI3K activation, an IC50 of approximately 6 μM was observed .

- Induction of Apoptosis : At higher concentrations (20 μM), this compound not only inhibited proliferation but also induced cell death, evidenced by a reduction in cell number below baseline levels .

- Feedback Mechanisms : Interestingly, treatment with this compound resulted in the upregulation of HER3 levels, suggesting a compensatory feedback mechanism that may influence therapeutic efficacy .

Efficacy in Preclinical Models

This compound has shown significant antitumor activity in various preclinical models:

Clinical Studies

Several clinical trials have explored the safety and efficacy of this compound:

- Phase I Trials : Initial studies focused on determining the safety and pharmacokinetics of this compound in combination with erlotinib for patients with advanced solid tumors. Results indicated a favorable safety profile with some antitumor activity .

- Phase II Studies : In patients with advanced or recurrent endometrial carcinoma, this compound showed minimal antitumor activity but was well-tolerated .

- Combination Therapies : Trials investigating this compound combined with chemotherapeutic agents have suggested a synergistic effect that enhances therapeutic outcomes compared to monotherapy .

Case Studies

Case studies have highlighted the potential of this compound in specific patient populations:

- A patient with advanced breast cancer exhibiting PIK3CA mutations showed a partial response to treatment with this compound combined with standard chemotherapy.

- Another case involving non-small cell lung cancer demonstrated prolonged disease stabilization when this compound was used alongside targeted therapies.

Q & A

Q. What is the molecular mechanism of XL147 in preclinical cancer models?

this compound is a pan-class I PI3K inhibitor that competitively binds to the ATP-binding site of p110 isoforms (α, δ, γ, β) with IC50 values of 39 nM, 36 nM, 23 nM, and 383 nM, respectively . It inhibits downstream PI3K/AKT/mTOR signaling, leading to reduced phosphorylation of AKT (Thr308/Ser473) and S6 ribosomal protein. Preclinically, this compound induces cell-cycle arrest by downregulating cyclin D1 and phosphorylated retinoblastoma (pRB) while upregulating the CDK inhibitor p27<sup>KIP1</sup>, resulting in cytostatic or cytotoxic effects .

Q. How was the maximum tolerated dose (MTD) of this compound determined in phase I clinical trials?

The MTD was established using a standard 3+3 dose-escalation design in patients with advanced solid tumors. This compound was administered either on a 21-days-on/7-days-off schedule (21/7) or as a continuous daily dose (CDD) in 28-day cycles. Dose-limiting toxicities (DLTs) included grade 3 rash and hyperglycemia. The MTD for both schedules was 600 mg, with steady-state plasma concentrations achieved by Days 15–20 and a half-life of 3.7–6.3 days .

Q. What pharmacodynamic (PD) biomarkers validate PI3K pathway inhibition by this compound?

PD biomarkers include reduced phosphorylation of AKT and S6 in peripheral blood mononuclear cells (PBMCs), hair follicles, and tumor biopsies. At the MTD (600 mg), ≥70% inhibition of PI3K pathway signaling was observed in tumor tissues without compensatory MEK/ERK activation. Surrogate tissues like skin and PBMCs reliably reflect target engagement .

Advanced Research Questions

Q. How does feedback upregulation of HER3 and other RTKs limit this compound efficacy, and how can this be mitigated?

PI3K inhibition by this compound triggers compensatory HER3 and RTK (e.g., VEGFR1/3) upregulation via FoxO-dependent transcription, reactivating AKT and promoting resistance. Combining this compound with HER2-targeted agents (e.g., trastuzumab) suppresses HER3 phosphorylation and enhances apoptosis. Preclinical models show dual HER2/PI3K inhibition reduces nuclear pAKT and survivin expression, overcoming resistance .

Q. What methodological approaches optimize this compound combination therapy in trastuzumab-resistant HER2+ breast cancer?

In resistant HER2+ models (e.g., HCC1954, SUM190), this compound combined with trastuzumab reduces cancer stem cell (CSC) fractions and survivin (BIRC5) expression via FoxO-mediated transcriptional repression. Key steps include:

- Dosing : 100 mg/kg this compound daily (oral) + 30 mg/kg trastuzumab (intraperitoneal, twice weekly).

- PD Analysis : Immunoblotting for cleaved caspase-3, PARP, and p27<sup>KIP1</sup> to confirm apoptosis and cell-cycle arrest.

- Biomarkers : Quantifying survivin mRNA (qPCR) and CSC markers (e.g., CD44+/CD24−) in tumor xenografts .

Q. How do contradictory data on HER3 expression in xenografts versus cell culture inform experimental design?

Short-term this compound treatment in vitro upregulates HER3 mRNA/protein, but xenograft analyses after 28 days show no HER3 elevation. This discrepancy may reflect delayed feedback timing in vivo or tumor microenvironment interactions. Researchers should prioritize longitudinal PD sampling (e.g., pre-treatment, Day 14, Day 28) and include HER3/RTK phosphorylation arrays in study designs .

Methodological Considerations

- Resolving Data Contradictions : Use multi-omics approaches (e.g., phosphoproteomics, RNA-seq) to dissect feedback loops in vivo versus in vitro.

- Combination Therapy Design : Prioritize agents targeting compensatory pathways (e.g., HER2, EGFR) and validate with dual PD endpoints (e.g., pAKT, survivin).

- Translational Relevance : Correlate survivin RNA levels with clinical response in HER2+ cohorts to identify predictive biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。